Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions include microwave irradiation at 140°C for a short reaction time .
Chemical Reactions Analysis
ETHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cancer cell apoptosis via a caspase-3 dependent pathway . The compound also enhances the expression level of the cell cycle inhibitor p21, leading to cell cycle arrest .
Comparison with Similar Compounds
ETHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific structural features and biological activities. Similar compounds include:
Triazolopyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Dimroth rearrangement products: These compounds are structural analogs of antiviral agents and share similar synthetic pathways.
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H20N4O3/c1-4-23-13-9-7-6-8-12(13)15-14(16(22)24-5-2)11(3)20-17-18-10-19-21(15)17/h6-10,15H,4-5H2,1-3H3,(H,18,19,20) |
InChI Key |
LSDXAGVUMQYERA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)OCC |
Origin of Product |
United States |
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